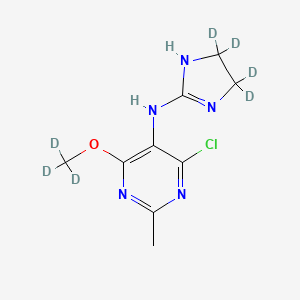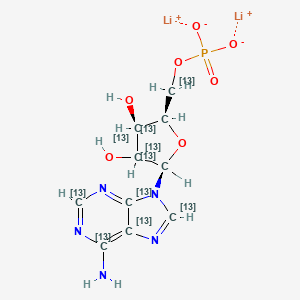
2-Ethyl-3-methylpyrazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylpyrazine-d3 is a deuterated derivative of 2-Ethyl-3-methylpyrazine, a compound known for its presence in various food products due to its distinct aroma. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylpyrazine-d3 can be synthesized through the deuteration of 2-Ethyl-3-methylpyrazine. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazine N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazines .
Applications De Recherche Scientifique
2-Ethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of flavor and fragrance compounds
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methylpyrazine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the compound’s pharmacokinetics by altering its metabolic stability and distribution. This makes it a valuable tool in studying drug metabolism and enzyme-catalyzed reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-methylpyrazine: The non-deuterated version, commonly found in food products.
2,3-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold compared to other pyrazines
Uniqueness
2-Ethyl-3-methylpyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic profiles compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C7H10N2 |
|---|---|
Poids moléculaire |
125.19 g/mol |
Nom IUPAC |
2-ethyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3 |
Clé InChI |
LNIMMWYNSBZESE-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=CN=C1CC |
SMILES canonique |
CCC1=NC=CN=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)


![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)


![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
